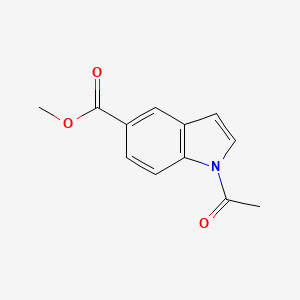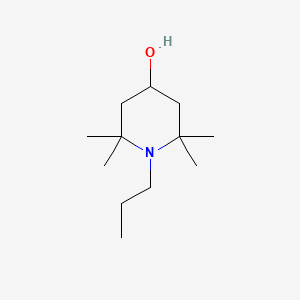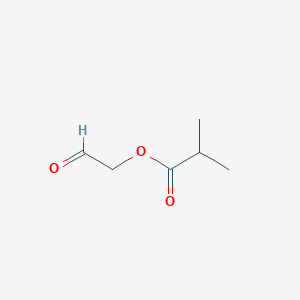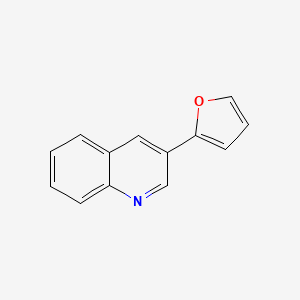
1(2H)-Isoquinolinone, 3,4-dihydro-2-methyl-4-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(2H)-Isoquinolinone, 3,4-dihydro-2-methyl-4-methylene- is a heterocyclic organic compound that belongs to the isoquinolinone family. This compound is characterized by its unique structure, which includes a fused ring system with nitrogen and oxygen atoms. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Isoquinolinone, 3,4-dihydro-2-methyl-4-methylene- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzaldehyde and an amine, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of 1(2H)-Isoquinolinone, 3,4-dihydro-2-methyl-4-methylene- may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and precise monitoring systems helps in maintaining consistent quality and high yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1(2H)-Isoquinolinone, 3,4-dihydro-2-methyl-4-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, typically using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often under the influence of catalysts or specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction could produce more saturated isoquinolinone compounds.
Applications De Recherche Scientifique
1(2H)-Isoquinolinone, 3,4-dihydro-2-methyl-4-methylene- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1(2H)-Isoquinolinone, 3,4-dihydro-2-methyl-4-methylene- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Similar Compounds:
Isoquinolinone: A parent compound with a similar structure but lacking the additional methyl and methylene groups.
Quinolinone: Another related compound with a different ring structure.
Benzoxazinone: A compound with a similar fused ring system but containing an oxygen atom in place of nitrogen.
Uniqueness: 1(2H)-Isoquinolinone, 3,4-dihydro-2-methyl-4-methylene- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
| 119952-25-9 | |
Formule moléculaire |
C11H11NO |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
2-methyl-4-methylidene-3H-isoquinolin-1-one |
InChI |
InChI=1S/C11H11NO/c1-8-7-12(2)11(13)10-6-4-3-5-9(8)10/h3-6H,1,7H2,2H3 |
Clé InChI |
LFCWWJOSUKHCTQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(=C)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene)](/img/no-structure.png)



![3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene](/img/structure/B14289274.png)




